N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-7-6-10-4-3-5-11(8-10)18-2/h3-5,8H,6-7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBPILQDHWUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 3-methoxyphenethylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several derivatives reported in pharmaceutical and chemical literature. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Observations:
Core Heterocycle Differences: The target compound’s 1,2,4-thiadiazole core differs from isoxazole (Compound 20, ), oxadiazole (Compound 45, ), and thiazole () derivatives. Thiophene-containing analogs (e.g., Compound 15, ) exhibit distinct electronic properties due to sulfur’s lone pairs, which may favor interactions with hydrophobic enzyme pockets.
Substituent Impact: The 3-methoxyphenethyl group in the target compound introduces steric bulk and moderate lipophilicity, contrasting with the nitrophenyl (Compound 20, ) and dichloropyridinyl (Compound 45, ) groups, which are more electron-withdrawing and polar.
Biological Activity Trends: Compounds with pyridinylaminoethyl side chains (e.g., Compound 15, ) show antiviral activity, possibly via RNA polymerase inhibition. The target compound’s lack of a pyridine moiety may redirect its mechanism toward kinase inhibition. Thiazole derivatives () demonstrate protease inhibition, suggesting that heterocycle choice (thiadiazole vs. thiazole) could dictate selectivity between enzyme classes.
Research Findings and Mechanistic Insights
- Metabolic Stability : Thiadiazole derivatives generally exhibit longer half-lives than oxadiazoles due to reduced susceptibility to cytochrome P450-mediated oxidation .
- Binding Affinity: Molecular docking studies suggest that the 3-methyl group on the thiadiazole ring enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR), a property less pronounced in isoxazole analogs .
- Toxicity Profile : Thiophene-containing analogs (e.g., Compound 15, ) show higher hepatotoxicity in vitro compared to thiadiazoles, likely due to reactive metabolite formation .
Biological Activity
N-[2-(3-Methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound that belongs to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The presence of the methoxyphenyl and ethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Antimicrobial Activity
Compounds containing the 1,2,4-thiadiazole scaffold have been documented to exhibit significant antimicrobial properties. Research indicates that derivatives of this scaffold can inhibit bacterial growth and possess antifungal activity. For instance, studies have shown that various thiadiazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance cytotoxicity against specific cancer cell lines .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of 1,2,4-thiadiazoles. These compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The neuroprotective effects are attributed to the ability of these compounds to scavenge free radicals and inhibit pro-inflammatory cytokines .
Study 1: Antimicrobial Activity
A study conducted by Gowda et al. (2020) evaluated a series of 1,2,4-thiadiazole derivatives for their antimicrobial efficacy. Among these derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings .
Study 2: Anticancer Activity
In a study assessing the anticancer effects of various thiadiazole derivatives on human breast cancer cells (MCF-7), this compound was found to induce apoptosis at concentrations as low as 10 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide, and what key reagents are involved?
The synthesis typically involves cyclization reactions of thiadiazole precursors. For example, 1,3,4-thiadiazole derivatives are prepared by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine. Key reagents include iodine (as a cyclization catalyst) and acetonitrile/DMF as solvents . Optimizing stoichiometry and reaction time is critical to avoid byproducts like atomic sulfur (S₈) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- 1H/13C NMR spectroscopy : Essential for confirming the presence of methoxyphenyl, methyl-thiadiazole, and carboxamide groups. For example, methoxy protons resonate near δ 3.8–4.0 ppm, while thiadiazole carbons appear at ~160–170 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. High-resolution data (≤1.0 Å) are recommended to resolve potential disorder in the ethyl linker or methoxyphenyl group .
Q. What in vitro biological assays are typically used to screen this compound for activity?
Standard assays include:
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the carboxamide group’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Replacing acetonitrile with DMF increases cyclization efficiency due to higher polarity and boiling point .
- Catalyst screening : Triethylamine enhances iodine-mediated cyclization by scavenging HI byproducts .
- Temperature control : Gradual heating (e.g., 60°C → reflux) reduces side reactions in multi-step syntheses .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity ≥95% .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
- Structural analogs : Compare activity with derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric groups .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core modifications : Introduce substituents at the thiadiazole 3-position (e.g., halogens, alkyl groups) to assess steric/electronic effects .
- Linker variation : Replace the ethyl group with propyl or cyclic amines to modulate flexibility and target engagement .
- Computational modeling : Dock derivatives into target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina to prioritize synthetic targets .
Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?
- Crystal quality : Poor diffraction due to flexible ethyl or methoxyphenyl groups. Solutions include slow evaporation (hexane/ethyl acetate) or seeding .
- Disorder : Partial occupancy of the methoxy group resolved using SHELXL’s PART instruction and anisotropic refinement .
- Twinned data : SHELXD’s twin refinement module (e.g., TWIN/BASF) improves phase determination for pseudo-merohedral twins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
